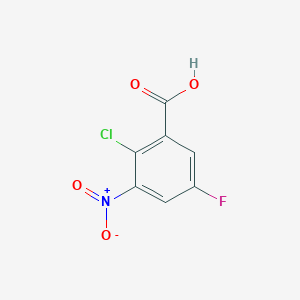

2-Chloro-5-fluoro-3-nitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSJHLNNZUVISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways

Specialized Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of complex molecules by anchoring a starting material to a solid support, or resin. This approach facilitates the purification process, as excess reagents and by-products can be simply washed away, and allows for the potential automation of synthetic sequences.

While direct literature on the solid-phase synthesis of 2-Chloro-5-fluoro-3-nitrobenzoic acid is not extensively detailed, the principles can be effectively illustrated by the use of a structurally similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block for creating libraries of heterocyclic scaffolds. acs.org In a typical approach, a commercially available multireactive building block like this can be immobilized on a resin, such as a Rink amide resin. acs.orgresearchgate.net This immobilization is the crucial first step that allows for subsequent chemical modifications to be carried out in a controlled, stepwise manner.

The general workflow for such a synthesis would involve:

Immobilization: The carboxylic acid group of the halo-fluoro-nitrobenzoic acid is coupled to the amine group of the Rink amide resin.

Modification: With the molecule anchored to the solid support, further reactions can be performed. For instance, the chlorine atom can be substituted, or the nitro group can be reduced. acs.org

Cleavage: Once all the desired chemical transformations are complete, the final product is cleaved from the resin, yielding the purified compound in solution.

This methodology is highly adaptable and suitable for the generation of diverse molecular libraries, which is of significant interest in medicinal chemistry and drug discovery. researchgate.net

Table 1: Key Steps in a Representative Solid-Phase Synthesis

| Step | Description | Purpose |

| 1. Resin Swelling | The solid support (resin) is swollen in an appropriate solvent. | To make the reactive sites on the resin accessible. |

| 2. Immobilization | The starting material (e.g., a substituted benzoic acid) is chemically bonded to the resin. | To anchor the molecule for subsequent reactions and simplify purification. |

| 3. Reaction Sequence | A series of chemical reactions (e.g., substitution, reduction, cyclization) are performed on the immobilized molecule. | To build the desired molecular complexity. |

| 4. Washing | The resin is washed with various solvents after each reaction step. | To remove excess reagents and soluble by-products. |

| 5. Cleavage | The final synthesized molecule is cleaved from the solid support. | To release the desired product into solution for isolation. |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.org The application of microwave irradiation can be particularly effective for reactions that are typically slow or require harsh conditions.

In the context of synthesizing derivatives of substituted benzoic acids, microwave technology has been successfully employed. For example, the amination of 2-chloro-5-nitrobenzoic acid with a variety of aliphatic and aromatic amines has been achieved with high efficiency using microwave irradiation. nih.gov This catalyst-free and solvent-free approach yielded N-substituted 5-nitroanthranilic acid derivatives in excellent yields (up to >99%) within very short reaction times (5-30 minutes) at temperatures between 80-120°C. nih.gov

The key advantages of using microwave assistance in such syntheses include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times. ajrconline.org

Improved Yields: The high efficiency of energy transfer can lead to more complete reactions and higher product yields. ajrconline.orgnih.gov

Enhanced Purity: Shorter reaction times can minimize the formation of side products that may occur during prolonged heating.

Green Chemistry: In some cases, microwave-assisted reactions can be performed without a solvent, aligning with the principles of green chemistry. ajrconline.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Amination Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often several hours | 5-30 minutes nih.gov |

| Energy Source | External heat source (e.g., oil bath) | Microwave irradiation |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Typical Yield | Variable | Up to >99% nih.gov |

| Catalyst/Solvent | May require catalyst and/or solvent | Can be performed catalyst and solvent-free nih.gov |

Certain chemical transformations, particularly those involving highly reactive intermediates or reagents that are sensitive to moisture and oxygen, necessitate the use of anhydrous (water-free) and inert atmosphere conditions. The synthesis of 2-Chloro-5-fluoro-3-nitrobenzoic acid and its precursors can involve such sensitive steps.

For instance, nitration reactions, which are fundamental to introducing the nitro group onto the aromatic ring, are typically carried out using strong nitrating agents like a mixture of concentrated sulfuric acid and nitric acid. prepchem.comgoogle.com These reactions are highly exothermic and the presence of water can lead to undesirable side reactions and a decrease in the efficiency of the nitrating agent. Therefore, the use of concentrated and even fuming nitric acid in concentrated sulfuric acid is common, which underscores the need for anhydrous conditions. google.com

An inert atmosphere, typically provided by gases like nitrogen or argon, is crucial for reactions involving organometallic reagents or other air-sensitive compounds. While the direct synthesis of 2-Chloro-5-fluoro-3-nitrobenzoic acid might not always involve such reagents, subsequent transformations of this molecule could. For example, if the carboxylic acid were to be converted to an acyl chloride, or if coupling reactions were to be performed, an inert atmosphere would be essential to prevent the degradation of reagents and intermediates.

The necessity for these controlled conditions is also highlighted in synthetic routes that involve multiple steps, such as the synthesis of 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol, which includes nitration, chlorination, fluorination, and oxidation steps. wipo.int Each of these steps can be sensitive to reaction conditions, and maintaining an anhydrous and/or inert environment can be critical for achieving the desired product with high yield and purity.

Mechanistic Organic Chemistry and Reactivity Profiles

Influence of Substituents on Aromatic Reactivity

The presence of multiple electron-withdrawing groups on the benzoic acid ring significantly decreases the electron density of the π-system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution.

Electron-Withdrawing Group Effects (Chloro, Fluoro, Nitro)

The chloro, fluoro, and nitro groups all pull electron density away from the aromatic ring. This occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): All three substituents are highly electronegative and exert a strong inductive effect, pulling electron density from the ring through the sigma bonds. The strength of this effect generally correlates with electronegativity (F > Cl). libretexts.orglibretexts.org This withdrawal of electron density stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.orglibretexts.org

Resonance Effect (-M): The nitro group is a potent electron-withdrawing group via resonance. It can delocalize the ring's π-electrons onto its own oxygen atoms, which is a powerful deactivating effect for electrophilic substitution. libretexts.org Conversely, this effect is crucial for stabilizing the intermediate in nucleophilic aromatic substitution. libretexts.orglibretexts.org Halogens like chlorine and fluorine have a dual role; while they withdraw electrons by induction, they can donate electron density through resonance (+M effect) due to their lone pairs. However, for halogens, the inductive effect is generally considered to be dominant in influencing reactivity.

The cumulative effect of these groups makes the aromatic ring of 2-Chloro-5-fluoro-3-nitrobenzoic acid highly electron-deficient.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Nitro (-NO₂) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |

| Chloro (-Cl) | -I (Withdrawing) | +M (Donating) | Deactivating |

| Fluoro (-F) | -I (Withdrawing) | +M (Donating) | Deactivating |

Regioselectivity in Substitution Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is primarily governed by the positions of the strong activating groups, particularly the nitro group. Nucleophilic attack is favored at positions ortho and para to the nitro group because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitro group's oxygen atoms. libretexts.orglibretexts.org

In 2-Chloro-5-fluoro-3-nitrobenzoic acid:

The chloro group is at the C2 position, which is ortho to the C3-nitro group.

The fluoro group is at the C5 position, which is para to the C3-nitro group.

Both the chloro and fluoro groups are potential leaving groups in an SNAr reaction. The outcome of the reaction will depend on which halide is more readily displaced. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Bonds to fluorine are more polarized, making the attached carbon more electrophilic and susceptible to attack. Consequently, fluoride (B91410) is often a better leaving group than chloride in this type of reaction, contrary to trends in aliphatic substitution. nih.gov Therefore, nucleophilic substitution is generally expected to occur preferentially at the C5 position, displacing the fluoro group.

Diverse Reaction Chemistries

The highly functionalized nature of 2-Chloro-5-fluoro-3-nitrobenzoic acid allows for a variety of chemical transformations, primarily involving the activated aromatic ring and the nitro group.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate before the leaving group is expelled. libretexts.orglibretexts.org The presence of the nitro group is essential for stabilizing this intermediate. libretexts.orglibretexts.org

A range of nucleophiles can be employed. For the related compound 2-chloro-5-nitrobenzoic acid, reactions with various aliphatic and aromatic amines have been reported to yield N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.comchemicalbook.com Such reactions are often performed in the presence of a base and can be facilitated by microwave irradiation. sigmaaldrich.comchemicalbook.com A similar reactivity pattern is expected for 2-Chloro-5-fluoro-3-nitrobenzoic acid, with amines, alkoxides, and other nucleophiles readily displacing one of the halogen substituents.

| Nucleophile Type | Potential Product | Typical Conditions |

|---|---|---|

| Amines (R-NH₂) | Substituted aminonitrobenzoic acids | Base (e.g., K₂CO₃), solvent (e.g., water, DMSO), heat/microwave researchgate.net |

| Alkoxides (R-O⁻) | Substituted alkoxynitrobenzoic acids | Corresponding alcohol, base (e.g., KOH) libretexts.org |

| Hydroxide (B78521) (OH⁻) | Substituted hydroxynitrobenzoic acids | Aqueous base (e.g., NaOH), heat libretexts.org |

Reductive Transformations of the Nitro Group

The nitro group is readily reduced to an amino group (-NH₂), a synthetically valuable transformation that provides access to aniline (B41778) derivatives. This reduction can be achieved using various reagents and conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). googleapis.com

In some cases, particularly in biological systems or with specific reagents, the reduction can be stopped at an intermediate stage to yield a hydroxylamine (B1172632) (-NHOH). For instance, the enzymatic reduction of 2-chloro-5-nitrophenol (B15424) yields 2-chloro-5-hydroxylaminophenol as the initial product. nih.govnih.gov

| Reagent/Method | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | Solvent (e.g., Ethanol, Methanol), room temperature/pressure |

| Fe / HCl or Acetic Acid | Amine (-NH₂) | Heat googleapis.com |

| SnCl₂ / HCl | Amine (-NH₂) | Concentrated HCl, heat |

| NADPH / Nitroreductase | Hydroxylamine (-NHOH) | Enzymatic, aqueous buffer nih.gov |

Oxidation Reactions

The aromatic ring and the carboxylic acid group of 2-Chloro-5-fluoro-3-nitrobenzoic acid are already in relatively high oxidation states. Further oxidation of the aromatic ring would require harsh conditions, typically leading to degradation.

However, transformations involving the carboxylic acid group are highly relevant. While not an oxidation of the ring itself, the conversion of the carboxylic acid to a more reactive derivative like an acid chloride is a key activation step for further synthesis. This is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This transformation is a crucial first step in the synthesis of amides, esters, and other carboxylic acid derivatives. For example, in the synthesis of precursors for antitubercular agents, a similar substituted nitrobenzoic acid is activated with thionyl chloride to form the corresponding acid chloride. nih.gov

Additionally, the synthesis of related substituted benzoic acids often involves an oxidation step as the final part of the sequence. For instance, 2-fluoro-3-nitrobenzoic acid can be prepared by the oxidation of the methyl group of 2-fluoro-3-nitrotoluene. wipo.int Similarly, a method for producing 2-chloro-4-fluoro-5-nitrobenzoic acid involves the hydrolysis and subsequent oxidation of a benzal dichloride intermediate using an oxidant like hydrogen peroxide. google.com

Table of Compounds

| Compound Name |

|---|

| 2-Chloro-5-fluoro-3-nitrobenzoic acid |

| Benzoic acid |

| 2-chloro-5-nitrobenzoic acid |

| N-substituted 5-nitroanthranilic acids |

| 2-chloro-5-nitrophenol |

| 2-chloro-5-hydroxylaminophenol |

| Thionyl chloride |

| Oxalyl chloride |

| 2-fluoro-3-nitrobenzoic acid |

| 2-fluoro-3-nitrotoluene |

| 2-chloro-4-fluoro-5-nitrobenzoic acid |

| Hydrogen peroxide |

Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org For 2-Chloro-5-fluoro-3-nitrobenzoic acid, the carbon-chlorine bond serves as the reactive site for this transformation. The reaction is fundamental in synthesizing complex biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govresearchgate.net

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the benzoic acid derivative, forming a palladium(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. libretexts.org The base is crucial for activating the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst. libretexts.org

The presence of the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring can influence the efficiency of the oxidative addition step. A typical Suzuki-Miyaura reaction setup involves the aromatic halide, a boronic acid, a palladium catalyst, a base, and a suitable solvent. rsc.org

Table 1: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Function | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | 2-Chloro-5-fluoro-3-nitrobenzoic acid |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Pyridine-3-boronic acid |

| Palladium Catalyst | Catalyzes the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the boronic acid | K₂CO₃, Na₂CO₃, KF |

| Solvent | Reaction medium | Dioxane, Toluene, Water mixtures |

Esterification and Hydrolysis Processes

The carboxylic acid functional group of 2-Chloro-5-fluoro-3-nitrobenzoic acid readily undergoes esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid, in a process known as Fischer-Speier esterification. The reaction is an equilibrium process where water is removed to drive the reaction toward the formation of the ester product.

Conversely, the corresponding esters can be converted back to the parent carboxylic acid through hydrolysis. This reverse reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process that involves the use of a base like sodium hydroxide to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

These processes are crucial for protecting the carboxylic acid group during other chemical transformations or for modifying the compound's solubility and other physical properties. researchgate.net

Table 2: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 2-Chloro-5-fluoro-3-nitrobenzoic acid | Methanol (CH₃OH) | H₂SO₄ (conc.) | Methyl 2-chloro-5-fluoro-3-nitrobenzoate |

| 2-Chloro-5-fluoro-3-nitrobenzoic acid | Ethanol (C₂H₅OH) | H₂SO₄ (conc.) | Ethyl 2-chloro-5-fluoro-3-nitrobenzoate |

Intramolecular Cyclization and Heterocycle Formation

The strategic placement of reactive functional groups makes 2-Chloro-5-fluoro-3-nitrobenzoic acid a valuable starting material for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.

Synthesis of Nitrogenous Heterocycles (e.g., Benzimidazoles, Quinoxalinones)

The synthesis of nitrogen-containing heterocycles from 2-Chloro-5-fluoro-3-nitrobenzoic acid typically requires modification of the nitro group. The most common initial step is the reduction of the nitro group to an amine (-NH₂). This transformation is readily accomplished using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. googleapis.com This reduction yields 3-amino-2-chloro-5-fluorobenzoic acid, a key intermediate.

This ortho-chloro aniline derivative is primed for cyclization reactions. For instance, to form a quinoxalinone ring system, this intermediate could be reacted with a suitable two-carbon unit that can undergo condensation and subsequent intramolecular cyclization.

For the synthesis of benzimidazoles, the amino benzoic acid intermediate would typically undergo further reactions. A common strategy involves condensation with an aldehyde followed by oxidative cyclization, or reaction with a carboxylic acid or its derivative to form an amide, which then cyclizes. The presence of the chlorine atom ortho to the newly formed amine group provides a handle for further functionalization or for participating directly in cyclization steps, often via nucleophilic aromatic substitution. The use of similarly substituted benzoic acids as precursors for creating complex heterocyclic systems like benzothiazinones has been well-documented. nih.govresearchgate.net

Table 3: Key Transformation for Heterocycle Synthesis

| Starting Material | Reaction | Key Intermediate | Potential Heterocyclic Core |

|---|---|---|---|

| 2-Chloro-5-fluoro-3-nitrobenzoic acid | Nitro group reduction | 3-Amino-2-chloro-5-fluorobenzoic acid | Quinoxalinones, Benzimidazoles |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton.

For 2-Chloro-5-fluoro-3-nitrobenzoic acid, ¹H NMR analysis would be expected to show distinct signals for the two aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the surrounding chloro, fluoro, and nitro substituents. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, including those in the benzene (B151609) ring and the carboxylic acid group.

While commercial suppliers indicate the availability of NMR data for this compound, detailed experimental spectra, including specific chemical shifts (δ) and coupling constants (J), for 2-Chloro-5-fluoro-3-nitrobenzoic acid are not extensively reported in peer-reviewed scientific literature. bldpharm.com

Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. FT-IR measures the absorption of infrared radiation, while FT-Raman measures the inelastic scattering of laser light.

The FT-IR and FT-Raman spectra of 2-Chloro-5-fluoro-3-nitrobenzoic acid would be expected to exhibit characteristic bands corresponding to its functional groups. Key vibrational modes would include:

O-H stretching from the carboxylic acid group.

C=O stretching of the carbonyl group.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C-Cl, C-F, and C-N stretching vibrations.

Vibrations associated with the aromatic ring.

A thorough analysis of these spectra would allow for the confirmation of the compound's functional groups and provide insights into its molecular structure. However, specific, publicly available FT-IR and FT-Raman spectral data with detailed band assignments for 2-Chloro-5-fluoro-3-nitrobenzoic acid are not found in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

Electron-Capture Negative Ionization (ECNI) and Positive Chemical Ionization (PCI) are soft ionization techniques used in mass spectrometry. ECNI is particularly sensitive for compounds with electrophilic groups, such as nitro and halogen substituents, making it a potentially suitable method for analyzing 2-Chloro-5-fluoro-3-nitrobenzoic acid. PCI is a less energetic method than electron ionization, often resulting in less fragmentation and a more prominent molecular ion peak.

The presence of chlorine in 2-Chloro-5-fluoro-3-nitrobenzoic acid results in a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This leads to the appearance of two molecular ion peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak. Analysis of this isotopic pattern is a definitive method for confirming the presence of a single chlorine atom in the molecule. While this is a standard analytical technique, specific mass spectrometry data illustrating the isotopic pattern for 2-Chloro-5-fluoro-3-nitrobenzoic acid is not widely published.

X-ray Crystallography and Supramolecular Assembly Analysis

A single-crystal X-ray diffraction study of 2-Chloro-5-fluoro-3-nitrobenzoic acid would reveal the precise spatial arrangement of its atoms. This analysis would confirm the substitution pattern on the benzene ring and provide data on the planarity of the molecule and the torsion angles of the nitro and carboxylic acid groups relative to the ring.

Despite its importance for unambiguous structural confirmation, a published crystal structure with detailed crystallographic data (such as unit cell parameters, space group, and atomic coordinates) for 2-Chloro-5-fluoro-3-nitrobenzoic acid could not be located in the scientific literature.

Intermolecular Interactions and Hydrogen Bonding Networks

Specific research detailing the intermolecular interactions and hydrogen bonding networks within the crystal lattice of 2-Chloro-5-fluoro-3-nitrobenzoic acid is not available in the reviewed scientific literature.

Rotational Disorder Phenomena

There is no available data from crystallographic studies in the scientific literature to confirm or characterize any rotational disorder phenomena in 2-Chloro-5-fluoro-3-nitrobenzoic acid.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.

Prediction of Regioselectivity and Electron Density Mapping

DFT calculations are crucial in predicting the regioselectivity of chemical reactions involving 2-Chloro-5-fluoro-3-nitrobenzoic acid. By mapping the electron density, it is possible to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The distribution of electron density is influenced by the electronic effects of the substituents on the benzoic acid ring: the chloro, fluoro, and nitro groups.

The electron-withdrawing nature of the nitro group, along with the halogen atoms, significantly impacts the electronic landscape of the molecule. Electron density maps, derived from DFT calculations, can visualize the electron-rich and electron-deficient areas. For instance, the carbonyl carbon and the aromatic carbons attached to the electron-withdrawing groups are expected to have lower electron density, making them potential sites for nucleophilic attack. Conversely, the oxygen atoms of the nitro and carboxyl groups would exhibit higher electron density. This information is vital for predicting the outcomes of substitution reactions.

Analysis of Vibrational Frequencies

Theoretical vibrational frequency analysis using DFT methods, often with the B3LYP functional, allows for the assignment of characteristic vibrational modes in the infrared (IR) and Raman spectra of 2-Chloro-5-fluoro-3-nitrobenzoic acid. While experimental spectra provide valuable data, theoretical calculations are essential for a detailed and unambiguous assignment of the observed vibrational bands. scirp.orgresearchgate.net

Calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, often resulting in good agreement with experimental data. researchgate.net For 2-Chloro-5-fluoro-3-nitrobenzoic acid, characteristic vibrational modes would include the O-H stretching of the carboxylic acid, the C=O stretching, the asymmetric and symmetric stretching of the NO2 group, and various C-C stretching and bending modes of the aromatic ring, as well as C-Cl and C-F stretching vibrations.

A representative table of calculated and experimental vibrational frequencies for a related molecule, 4-methyl-3-nitrobenzoic acid, illustrates the type of data obtained from such analyses. researchgate.net

Table 1: Selected Vibrational Frequencies for 4-methyl-3-nitrobenzoic acid

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3627 | ~2970 (broad) |

| C=O Stretch | 1756 | 1705 |

| NO₂ Asymmetric Stretch | 1567 | 1537 |

| NO₂ Symmetric Stretch | 1354 | 1360 |

This table is illustrative and based on data for 4-methyl-3-nitrobenzoic acid to demonstrate the application of DFT in vibrational analysis. researchgate.net

HOMO, LUMO, NBO, and QTAIM Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. ijcce.ac.ir It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density. ijcce.ac.ir For instance, NBO analysis can quantify the stabilization energies associated with interactions between the lone pairs of the oxygen, fluorine, and chlorine atoms and the antibonding orbitals of the aromatic ring.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing electron density. It allows for the characterization of the nature of chemical bonds (covalent, ionic, hydrogen bonds) based on the topological properties of the electron density at the bond critical points.

Modeling of Reaction Transition States

DFT calculations are instrumental in modeling the transition states of chemical reactions involving 2-Chloro-5-fluoro-3-nitrobenzoic acid. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of a reaction, providing insights into its kinetics. nih.gov This is particularly useful for understanding reaction mechanisms and predicting reaction rates. For example, in studying the synthesis or derivatization of this compound, modeling the transition states can help in optimizing reaction conditions. nih.gov

Quantum Chemical Calculations

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of the electronic structure of molecules. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory is still valuable, particularly as a starting point for more advanced calculations. chemrxiv.org

For halogenated and nitro-substituted benzoic acids, HF calculations can provide reasonable geometries and molecular orbital descriptions. chemrxiv.org However, for properties that are highly dependent on electron correlation, such as interaction energies in weakly bonded systems, HF-DFT methods (using a DFT functional on an HF-derived density) have shown to sometimes provide improved accuracy through a cancellation of errors. chemrxiv.org

Prediction of Solid-State Behavior and Intermolecular Interactions

The solid-state behavior of a compound, including its crystal packing and polymorphism, is dictated by the intricate network of intermolecular interactions. Theoretical modeling can predict these interactions and, consequently, the solid-state properties of 2-Chloro-5-fluoro-3-nitrobenzoic acid.

Solid Solution Formation Likelihood

The formation of solid solutions, where one compound is incorporated into the crystal lattice of another, is highly dependent on the similarity of molecular structures and intermolecular interactions. chemrxiv.org Studies on substituted nitrobenzoic acids have shown that the likelihood of solid solution formation is significantly affected by the nature and position of the substituents on the benzoic acid core. chemrxiv.org

Research Applications in Interdisciplinary Sciences Excluding Clinical/dosage/safety

Applications in Medicinal Chemistry Research

In the field of medicinal chemistry, the compound serves as a critical intermediate for creating novel molecules aimed at treating significant diseases. Its structural characteristics are leveraged to build complex heterocyclic systems and to probe molecular interactions with biological targets.

2-Chloro-5-fluoro-3-nitrobenzoic acid is a documented intermediate in the synthesis of complex pharmaceutical compounds, particularly in the creation of benzoxazinone (B8607429) derivatives. wipo.int Its chemical structure provides reactive sites that medicinal chemists utilize to build the core of larger, more complex active pharmaceutical ingredients (APIs). The synthesis process often involves leveraging the carboxylic acid group for amide bond formation and the nitro and halogen groups for further functionalization, enabling the construction of targeted therapeutic molecules.

One of the most significant applications of this compound is its role as a precursor in the development of advanced pharmaceutical scaffolds with potential antitubercular activity. wipo.int It is a key starting material for synthesizing fluorine-containing benzothiazinones, quinolones, and quinazolinones. wipo.int These molecular frameworks are of high interest in the search for new treatments for tuberculosis. The incorporation of the fluorine atom from the precursor molecule can enhance the metabolic stability and binding affinity of the final drug candidate. Research has specifically pointed to its use in creating benzoxazinone derivatives that function as antibacterial and antitubercular agents. wipo.int

Table 1: Pharmaceutical Scaffolds Derived from 2-Chloro-5-fluoro-3-nitrobenzoic acid

| Scaffold Class | Therapeutic Target Area | Reference |

|---|---|---|

| Benzoxazinones | Antibacterial, Antitubercular | wipo.int |

| Benzothiazinones | Tuberculostatic | wipo.int |

| Quinolones | Tuberculostatic | wipo.int |

The compound contributes to enzyme inhibition research by serving as a foundational element for molecules designed to target specific enzymes. Notably, it has been used in the synthesis of compounds that are investigated for their effects on DNA-dependent Protein Kinase (DNA-PK). wipo.int DNA-PK is a critical enzyme in the DNA repair pathway, and its inhibition is a key strategy in cancer research to sensitize tumors to radiation and chemotherapy. The derivatives synthesized from 2-Chloro-5-fluoro-3-nitrobenzoic acid provide researchers with tools to study the structure-activity relationships of DNA-PK inhibitors.

Flowing from its use in creating enzyme inhibitors, 2-Chloro-5-fluoro-3-nitrobenzoic acid plays a role in research focused on molecular target interactions. The scaffolds built from this precursor are used to probe the binding sites of enzymes like DNA-PK. wipo.int By systematically modifying the structure of the final compound, which originates from the precursor, researchers can understand the specific chemical features required for effective binding and inhibition of the molecular target, thereby advancing the design of more potent and selective drugs.

Contributions to Agrochemical Research

Despite its utility in medicinal chemistry, extensive searches of scientific literature and patent databases did not yield specific applications for 2-Chloro-5-fluoro-3-nitrobenzoic acid in agrochemical research. While structurally similar compounds, such as isomers like 2-chloro-4-fluoro-5-nitrobenzoic acid, are known intermediates in the synthesis of herbicides, this specific role is not documented for the title compound.

There is no available information to confirm the use of 2-Chloro-5-fluoro-3-nitrobenzoic acid as an intermediate in the development of herbicides or pesticides.

Role in Materials Science and Polymer Chemistry

The distinct structural features of 2-chloro-5-fluoro-3-nitrobenzoic acid, including the presence of chloro, fluoro, and nitro groups, alongside a carboxylic acid moiety, make it a versatile precursor in the design and synthesis of novel materials with tailored properties.

Synthesis of Specialty Polymers and Coatings

While direct research on the incorporation of 2-chloro-5-fluoro-3-nitrobenzoic acid into polymers and coatings is an emerging area, the application of structurally similar compounds provides a strong indication of its potential. For instance, the related compound 5-chloro-2-fluorobenzoic acid has been successfully utilized in the synthesis of poly(phenylene ether)-based electrolyte membranes. These membranes are crucial components in proton exchange fuel cells. The synthesis involves the conversion of the benzoic acid to a more reactive benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent nickel-mediated homocoupling polymerization. This established synthetic pathway suggests that 2-chloro-5-fluoro-3-nitrobenzoic acid could similarly be employed to introduce specific functionalities into polymer backbones, potentially enhancing thermal stability, flame retardancy, or other desirable properties in specialty polymers and coatings. The presence of the additional nitro group could offer further sites for modification or influence the polymer's electronic properties.

Building Block for Advanced Functional Materials

The strategic placement of reactive groups on the aromatic ring of 2-chloro-5-fluoro-3-nitrobenzoic acid makes it a prime building block for the synthesis of complex and advanced functional materials. Halogenated and nitrated benzoic acids are recognized as important intermediates in the preparation of various organic compounds. For example, the structurally related 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serves as a key precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a class of potent antitubercular agents. nih.govresearchgate.net This underscores the utility of such substituted benzoic acids in constructing intricate molecular architectures with significant biological or material functions. The presence of multiple reactive sites on 2-chloro-5-fluoro-3-nitrobenzoic acid allows for sequential and site-selective reactions, enabling the construction of diverse molecular scaffolds for applications in fields such as medicinal chemistry and materials science.

Ligand Design in Coordination Chemistry

In the realm of coordination chemistry, benzoic acid derivatives are frequently employed as ligands to form metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their applications in gas storage, catalysis, and sensing. The non-fluorinated analog, 2-chloro-5-nitrobenzoic acid, has been shown to act as a ligand, forming a one-dimensional coordination polymer with Europium(III) that exhibits red luminescence. sigmaaldrich.comchemicalbook.comlookchem.comevitachem.com The introduction of a fluorine atom in 2-chloro-5-fluoro-3-nitrobenzoic acid can modulate the electronic properties of the ligand, potentially influencing the photophysical characteristics of the resulting coordination complex. The electron-withdrawing nature of the fluorine atom can affect the ligand's binding affinity to metal ions and the energy levels of the resulting complex, offering a pathway to fine-tune the luminescent and electronic properties of these advanced materials.

Utility in Analytical Chemistry Methodologies

The reactivity of 2-chloro-5-fluoro-3-nitrobenzoic acid and its derivatives is also harnessed in the field of analytical chemistry for the detection and quantification of various chemical substances.

Reagent for Detection and Quantification of Chemical Substances

The development of fluorescent probes for the sensitive and selective detection of biologically and environmentally important species is a significant area of analytical chemistry. A closely related compound, 2-fluoro-5-nitrobenzoic acid, is utilized in the synthesis of fluorescent sensing molecules. ossila.com These probes are designed to have intrinsically weak fluorescence, which is "turned on" in the presence of specific nucleophiles. ossila.com The detection mechanism often involves the nucleophilic displacement of a group on the benzoic acid moiety, leading to the release of a highly fluorescent species. Given the similar electronic and reactive properties, 2-chloro-5-fluoro-3-nitrobenzoic acid is a promising candidate for the development of novel fluorescent probes for the detection and quantification of a wide range of chemical substances. The presence of both chloro and fluoro groups offers differential reactivity that can be exploited for the design of highly selective sensors.

常见问题

Q. What are the optimal synthetic routes for 2-chloro-5-fluoro-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nitration of 2-chloro-5-fluorobenzoic acid. Key steps include:

Chlorination/Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the meta position relative to the carboxylic acid group.

Reagent Selection : Thionyl chloride (SOCl₂) with catalytic DMF in dichloromethane (DCM) facilitates conversion of the carboxylic acid to its acid chloride intermediate, which can be hydrolyzed back to the acid if needed .

-

Critical Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of nitrating agents to avoid over-nitration.

Table 1 : Synthesis Optimization Parameters

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be used to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The deshielding effect of the nitro group shifts aromatic protons downfield (~8.5–9.0 ppm).

- IR : The carbonyl stretch (C=O) of the carboxylic acid appears at ~1680–1700 cm⁻¹. Nitro group asymmetric stretching is observed at ~1520 cm⁻¹ .

- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length analysis .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the regioselectivity of subsequent reactions (e.g., nucleophilic substitution)?

- Methodological Answer : The nitro group at C3 directs electrophilic attacks to the para position (C4) due to its strong meta-directing effect. For nucleophilic substitution (e.g., replacing Cl at C2), the electron-deficient aromatic ring requires:

- Activation : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).

- Catalysis : Copper(I) iodide or Pd catalysts enhance reaction rates.

- Contradiction Note : Conflicting data on substituent effects may arise from competing steric and electronic factors; DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Validate purity via elemental analysis and HPLC (>99%).

- Crystallographic Validation : Compare experimental X-ray data (e.g., unit cell parameters) with Cambridge Structural Database entries.

- Case Study : Discrepancies in melting points (e.g., 137–139°C vs. 166–168°C for similar isomers) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to predict electrophilic Fukui indices, identifying reactive sites.

- Docking Studies : For biological applications (e.g., enzyme inhibition), use AutoDock Vina with protein data bank (PDB) structures to simulate binding affinities.

- Software : WinGX and SHELX suites aid in correlating crystallographic data with computational models .

Data Contradiction Analysis

Table 2 : Conflicting Data in Literature (Hypothetical Example)

| Property | Source A | Source B | Resolution Strategy |

|---|---|---|---|

| Melting Point (°C) | 145–148 | 160–162 | DSC analysis for polymorphism |

| -NMR Shift | -112 ppm | -118 ppm | Solvent effect (CDCl₃ vs. DMSO-d₆) |

Key Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。